5-tert-butyl-1-(4-nitrophenyl)-1H-1,2,3-triazole
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Overview
Description
5-tert-butyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: is a heterocyclic compound that features a triazole ring substituted with a tert-butyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-1-(4-nitrophenyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Azide Intermediate: The synthesis begins with the preparation of an azide intermediate from a suitable precursor, such as 4-nitroaniline. This is achieved by diazotization followed by azidation.
Cycloaddition Reaction: The azide intermediate is then subjected to a cycloaddition reaction with an alkyne, such as tert-butylacetylene, under copper-catalyzed conditions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition) to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The triazole ring itself can be oxidized under certain conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 5-tert-butyl-1-(4-aminophenyl)-1H-1,2,3-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Oxidation: Oxidized triazole derivatives.
Scientific Research Applications
5-tert-butyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials, such as polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Biological Studies: The compound can be used in studies to understand the interaction of triazole derivatives with biological systems, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of 5-tert-butyl-1-(4-nitrophenyl)-1H-1,2,3-triazole depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may also interact with biological receptors, modulating their activity and leading to therapeutic effects.
Antimicrobial Activity: The nitrophenyl group can contribute to the compound’s ability to disrupt microbial cell walls or interfere with essential metabolic processes.
Comparison with Similar Compounds
5-tert-butyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: can be compared with other triazole derivatives:
1-(4-nitrophenyl)-1H-1,2,3-triazole: Lacks the tert-butyl group, which may affect its solubility and reactivity.
5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: The methyl group is less bulky than the tert-butyl group, potentially leading to different steric interactions.
5-tert-butyl-1-(4-aminophenyl)-1H-1,2,3-triazole: The amino group can participate in different types of chemical reactions compared to the nitro group.
The uniqueness of This compound lies in the combination of the bulky tert-butyl group and the reactive nitrophenyl group, which together confer distinct chemical and physical properties.
Properties
IUPAC Name |
5-tert-butyl-1-(4-nitrophenyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-12(2,3)11-8-13-14-15(11)9-4-6-10(7-5-9)16(17)18/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAYZPDBVGAIJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=NN1C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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